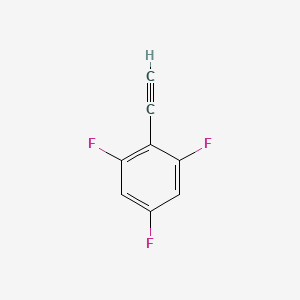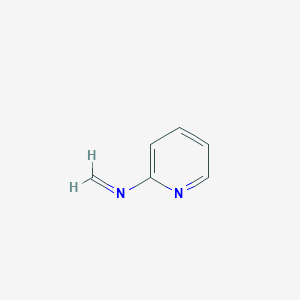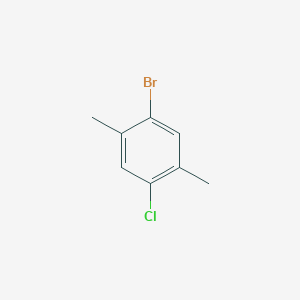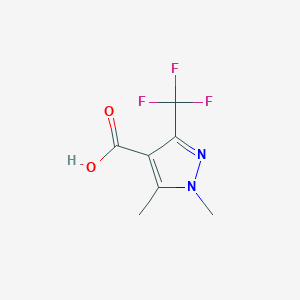
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H7F3N2 . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular weight of “1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is 164.13 . The InChI code for this compound is 1S/C6H7F3N2/c1-4-3-5(6(7,8)9)10-11(4)2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized using various techniques. For instance, Liu et al. (2016) detailed the synthesis of a related compound by condensation, which showed inhibition of cancer cell line proliferation (Liu et al., 2016).
Crystal Structure Determination
The crystal structures of such compounds are often determined to understand their physical and chemical properties. Research by Viveka et al. (2016) focused on the structural and spectral analysis of a similar pyrazole-4-carboxylic acid derivative (Viveka et al., 2016).
Biological and Pharmacological Studies
- Cancer Research: Some derivatives of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been investigated for their potential in cancer treatment. Liu et al. (2016) synthesized a compound that exhibited effective inhibition against certain cancer cell lines (Liu et al., 2016).
Chemical Properties and Reactions
Hydrogen Bonding and Molecular Interactions
The chemical behavior, including hydrogen bonding and molecular interactions of pyrazole derivatives, has been extensively studied. For example, Asma et al. (2018) explored the hydrogen bonding in 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives (Asma et al., 2018).
Functionalization Reactions
Research by Yıldırım et al. (2005) and Yıldırım et al. (2006) focused on the functionalization reactions of pyrazole carboxylic acid derivatives, providing insights into their chemical reactivity and potential applications (Yıldırım et al., 2005), (Yıldırım et al., 2006).
Material Science and Coordination Chemistry
Coordination Complexes
The ability of pyrazole-4-carboxylic acid derivatives to form coordination complexes with metals has been investigated. Jacimovic et al. (2015) synthesized and characterized novel complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand (Jacimovic et al., 2015).
Crystal Structures of Complexes
Radi et al. (2015) studied the crystal structures of mononuclear coordination complexes formed from pyrazole-dicarboxylate acid derivatives, highlighting the versatility of these compounds in forming structured materials (Radi et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPOCQCAAYPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

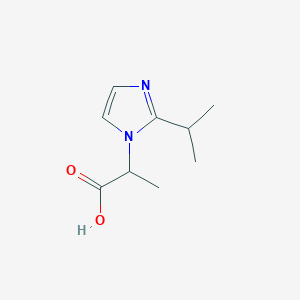
![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
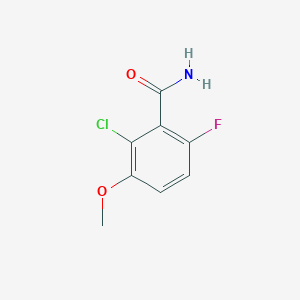
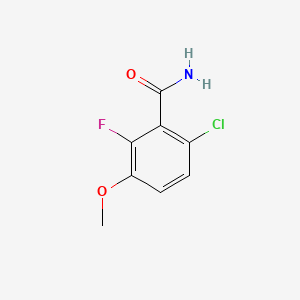
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)
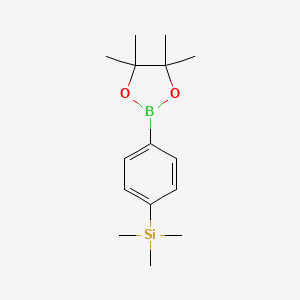
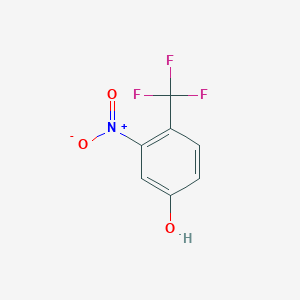
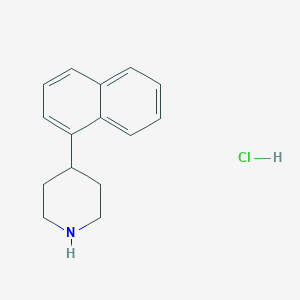
![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)
